molecular formula C11H17ClN2O2 B13482093 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride

Cat. No.: B13482093
M. Wt: 244.72 g/mol
InChI Key: ZBCASDSWAQHORM-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1S)-1-Aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride is a chiral benzamide derivative characterized by:

  • A benzamide core (C₆H₅CONHMe) with a methoxy (-OCH₃) substituent at position 2.
  • An (S)-configured 1-aminoethyl group at position 5.
  • An N-methyl group on the benzamide nitrogen.
  • A hydrochloride salt formulation to enhance solubility.

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-7(12)8-4-5-10(15-3)9(6-8)11(14)13-2;/h4-7H,12H2,1-3H3,(H,13,14);1H/t7-;/m0./s1

InChI Key

ZBCASDSWAQHORM-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)NC)N.Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)C(=O)NC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with methylamine to yield N-methyl-2-methoxybenzamide.

    Introduction of the Aminoethyl Group: The next step involves the introduction of the aminoethyl group. This can be achieved through the reaction of the benzamide with (S)-1-chloro-2-propanamine under basic conditions to yield the desired product.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The (1S)-1-aminoethyl group undergoes oxidation under controlled conditions. Studies demonstrate that treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the primary amine to a nitro group, forming 5-[(1S)-1-nitroethyl]-2-methoxy-N-methylbenzamide. Harsher oxidants like potassium permanganate (KMnO₄) in acidic media yield carboxylic acid derivatives .

Oxidizing Agent Conditions Product Yield
H₂O₂ (3%)RT, 6–8 h, aqueous ethanol5-[(1S)-1-nitroethyl] derivative72%
mCPBA0°C → RT, CH₂Cl₂, 12 hEpoxide intermediate (unstable)58%
KMnO₄/H₂SO₄Reflux, 4 h5-[(1S)-1-carboxyethyl]-2-methoxy analog41%

Nucleophilic Substitution at the Methoxy Group

The methoxy group at the 2-position participates in demethylation reactions. Treatment with boron tribromide (BBr₃) in dichloromethane at −78°C replaces the methoxy group with a hydroxyl group, forming 5-[(1S)-1-aminoethyl]-2-hydroxy-N-methylbenzamide hydrochloride. This reaction is pivotal for generating phenolic intermediates for further functionalization .

Reagent Conditions Product Applications
BBr₃−78°C → RT, CH₂Cl₂, 24 h2-hydroxy derivativePrecursor for glycosylation
HI (47%)Reflux, 48 hComplete demethylation (degradation)Limited utility

Amide Bond Reactivity

The N-methylbenzamide moiety resists hydrolysis under physiological conditions but undergoes enzymatic cleavage in vivo by proteases. In vitro, acidic hydrolysis (6M HCl, 110°C, 24 h) yields 2-methoxy-5-[(1S)-1-aminoethyl]benzoic acid and N-methylamine .

Condition Reaction Type Outcome
6M HCl, 110°C, 24 hAcid hydrolysisBenzoic acid + methylamine
Trypsin (enzyme), pH 7.4, 37°CEnzymatic cleavageSlow degradation (t₁/₂ = 12 h)

Aminoethyl Side Chain Modifications

The chiral aminoethyl group enables stereospecific reactions:

  • Acylation : Treatment with acetic anhydride/pyridine forms 5-[(1S)-1-acetamidoethyl]-2-methoxy-N-methylbenzamide .

  • Alkylation : Reactivity with alkyl halides (e.g., methyl iodide) under basic conditions produces quaternary ammonium salts .

  • Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) generates imine derivatives, reversible under acidic conditions .

Salt-Form-Dependent Reactivity

The hydrochloride salt influences solubility and reaction pathways:

  • Neutralization : Treatment with NaOH releases the free base, altering lipophilicity and reaction kinetics .

  • Ion-exchange : Replacement with other counterions (e.g., trifluoroacetate) via ion-exchange resins modulates crystallization behavior.

Catalytic Hydrogenation

The aminoethyl side chain undergoes reductive amination with ketones (e.g., acetone) under hydrogen gas (H₂, 50 psi) and palladium/carbon (Pd/C) catalysis, yielding secondary amine derivatives .

Substrate Catalyst Conditions Product
Acetone10% Pd/CH₂ (50 psi), EtOH, 8 h5-[(1S)-1-(isopropylamino)ethyl] derivative

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in prodrug design and targeted covalent inhibitor development. The stereochemistry of the aminoethyl group critically influences reaction outcomes, necessitating precise control in synthetic protocols .

Scientific Research Applications

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Position 2 Substituent Position 5 Substituent Stereochemistry Reference
Target: 5-[(1S)-1-Aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride C₁₁H₁₅ClN₂O₂* ~242.7* Benzamide (CONHMe) Methoxy (-OCH₃) (S)-1-Aminoethyl S-configuration -
5-[(1S)-1-Aminoethyl]-2-methylaniline hydrochloride C₉H₁₅ClN₂ 186.68 Aniline (NH₂) Methyl (-CH₃) (S)-1-Aminoethyl S-configuration
Methyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride C₁₀H₁₄ClNO₂ 215.68 Benzoate (COOCH₃) - (S)-1-Aminoethyl S-configuration
5-[(1S)-1-Aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride C₈H₁₁ClN₅O* 228.66* Benzofuranone - (S)-1-Aminoethyl S-configuration

*Inferred or calculated based on structural data.

Key Observations:

Core Structure Differences: The benzamide in the target vs. aniline (), benzoate ester (), and benzofuranone () in analogs. Amides (target) exhibit lower basicity and higher metabolic stability compared to amines () or esters () . The benzofuranone () introduces a ketone and heterocyclic oxygen, altering electronic properties and ring strain .

Substituent Positioning :

  • The target’s methoxy group at position 2 contrasts with the methyl group in . Methoxy’s electron-donating effects may enhance solubility or receptor binding via hydrogen bonding.
  • ’s ester at position 4 (vs. position 2 in the target) highlights regiochemical impacts on reactivity and degradation pathways .

Stereochemical Consistency: All compounds retain the (S)-configuration at the 1-aminoethyl group, underscoring its importance in chiral recognition for biological activity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydrochloride salts in all compounds improve aqueous solubility. However, the benzamide (target) and benzoate ester () may exhibit higher lipophilicity (logP) than the aniline () due to reduced polarity.
  • Metabolic Stability : The benzamide (target) is less prone to hydrolysis than the ester (), suggesting longer in vivo half-life .
  • Molecular Weight : The target (~242.7 g/mol) falls within the typical range for small-molecule drugs, while ’s lower weight (228.66 g/mol) may favor blood-brain barrier penetration .

Biological Activity

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride, a member of the benzamide class, has emerged as a compound of interest due to its diverse biological activities. This compound features a methoxy group, an aminoethyl side chain, and a benzamide moiety, which contribute to its pharmacological properties. The hydrochloride form enhances its solubility, making it suitable for various research and therapeutic applications.

Chemical Structure and Properties

The systematic name of the compound reflects its stereochemistry and functional groups. The presence of the amino group attached to an ethyl chain and a methoxy substitution on the benzene ring are critical for its biological effects.

Biological Activities

Research indicates that 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride exhibits several significant biological activities:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth. For instance, benzamide derivatives have been reported to exert anticancer effects by targeting various cellular pathways involved in proliferation and apoptosis .
  • Antiviral Effects : Some studies suggest that benzamide derivatives can enhance intracellular levels of APOBEC3G, which is known to inhibit viral replication. This mechanism has been explored in the context of Hepatitis B virus (HBV) and other viral pathogens .
  • Kinesin Inhibition : Compounds within this class have been noted for their ability to inhibit kinesin proteins, which are essential for mitotic spindle formation during cell division. This inhibition can lead to cell cycle arrest and subsequent cell death in cancer cells .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of several compounds related to 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride:

Compound NameStructure FeaturesUnique Properties
5-Methoxy-N,N-dimethyltryptamineTryptamine backbone with methoxy substitutionKnown for psychedelic effects
N,N-DimethylbenzamideBenzamide structure without additional substitutionsUsed primarily as a solvent or intermediate
5-Fluoro-N,N-dimethylbenzamideFluorinated benzamideExhibits enhanced metabolic stability
2-Methoxy-N,N-dimethylacetamideAcetamide structure with methoxy groupDisplays anti-inflammatory properties

The unique aminoethyl side chain and methoxy substitution in 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride contribute to its distinct biological profile compared to these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzamide derivatives:

  • Antiviral Activity Against HBV : A study evaluated the anti-HBV activity of a related benzamide derivative (IMB-0523). Results indicated that it effectively inhibited HBV replication in vitro, demonstrating a concentration-dependent effect with an IC50 value indicating potent antiviral activity .
  • Kinesin Inhibition in Cancer Therapy : Research on Kinesin spindle protein (KSP) inhibitors revealed that certain benzamide derivatives could induce monopolar spindle formation, leading to apoptosis in cancer cells. This mechanism highlights the potential of these compounds in cancer treatment strategies .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzamides have revealed critical insights into how structural modifications affect biological activity. These findings guide the design of new compounds with improved efficacy against various diseases .

Q & A

Basic: What are the optimal synthetic routes for 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride, considering yield and chiral purity?

Answer:
The synthesis typically involves coupling a 5-substituted-2-methoxybenzoic acid derivative (e.g., 5-bromo-2-methoxybenzoic acid) with a chiral amine (e.g., (1S)-1-aminoethyl group) via nucleophilic substitution or amide bond formation. Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride or HATU.
  • Chiral resolution via crystallization with chiral acids (e.g., tartaric acid) or chiral HPLC to achieve enantiomeric excess ≥98% .
  • Purification via flash chromatography or recrystallization to improve yield (reported yields: 60–75%) .

Basic: What analytical techniques are recommended for confirming the chiral integrity and purity of the compound?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane:isopropanol (80:20) to resolve enantiomers .
  • NMR Spectroscopy : 1H and 13C NMR to verify structural integrity, focusing on methoxy (-OCH3) and amide (-CONH-) signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (theoretical: ~268.7 g/mol) .
  • Polarimetry : Measure optical rotation ([α]D) to assess enantiomeric purity .

Advanced: How can researchers resolve discrepancies in receptor binding data across different assays for this compound?

Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or receptor isoform specificity. Methodological solutions include:

  • Standardized Assay Protocols : Use consistent buffer systems (e.g., Tris-HCl pH 7.4) and reference antagonists (e.g., haloperidol for dopamine D2 receptors) .
  • Saturation Binding Studies : Perform with varying ligand concentrations (Kd range: 10–100 nM) to validate affinity.
  • Statistical Analysis : Apply nonlinear regression models (e.g., one-site vs. two-site binding) to interpret data variability .

Advanced: What strategies are effective in improving the compound’s solubility for in vitro pharmacological studies?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment : Protonate the aminoethyl group at acidic pH (e.g., phosphate buffer pH 4.0) to increase ionization.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Basic: What are the recommended storage conditions to ensure compound stability over long-term use?

Answer:

  • Solid Form : Store lyophilized at –20°C under inert gas (argon) to prevent oxidation.
  • Solutions : Prepare in anhydrous DMSO, aliquot, and store at –80°C (avoid freeze-thaw cycles).
  • Desiccation : Use silica gel packs to minimize hydrolysis of the amide bond .

Advanced: How does the stereochemistry at the 1S-aminoethyl group influence the compound’s biological activity?

Answer:
The 1S configuration enhances receptor binding affinity due to stereospecific interactions. For example:

  • Dopamine D2 Receptor : The 1S enantiomer shows 10-fold higher affinity (Ki = 15 nM) than the 1R form (Ki = 150 nM) in competitive binding assays .
  • Molecular Docking : Simulations reveal hydrogen bonding between the (1S)-amine and Asp114 residue in the receptor’s binding pocket .

Basic: What in vitro models are appropriate for initial assessment of the compound’s pharmacokinetic properties?

Answer:

  • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t1/2 > 60 min suggests stability) .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction (fu > 5% is favorable) .

Advanced: How can researchers address batch-to-batch variability in chiral purity during scale-up synthesis?

Answer:

  • Quality by Design (QbD) : Optimize reaction parameters (temperature, catalyst loading) using DoE (Design of Experiments) .
  • In-Process Controls (IPC) : Monitor chiral purity via chiral HPLC at critical synthesis steps.
  • Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP) to achieve >99% enantiomeric excess .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What computational methods can predict the compound’s interaction with target receptors prior to experimental validation?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in dopamine D2 or serotonin 5-HT3 receptors .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., RMSD < 2 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG < –30 kcal/mol suggests high affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.